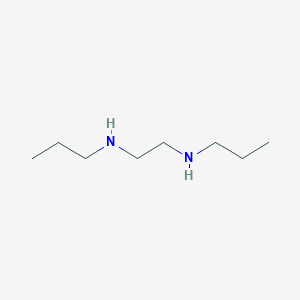
N,N-Diethyl-2-hydroxy-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-hydroxy-4-methoxybenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent worldwide. DEET is an essential tool in the prevention of insect-borne diseases such as malaria, dengue fever, and Zika virus.
Mechanism of Action
The exact mechanism of action of DEET is still not fully understood. However, it is believed to work by disrupting the insects' ability to detect human hosts. DEET may also interfere with the insects' ability to locate food or breeding sites.
Biochemical and Physiological Effects
DEET has been shown to have a wide range of biochemical and physiological effects on insects. It can cause changes in the insects' feeding behavior, reproductive success, and survival rates. DEET may also affect the insects' nervous system, leading to paralysis or death.
Advantages and Limitations for Lab Experiments
DEET is a highly effective insect repellent and is widely used in laboratory experiments. Its advantages include its ability to repel a wide range of insects, its long-lasting effect, and its low toxicity. However, DEET also has limitations, including its potential to interfere with other experimental procedures and its potential to affect the behavior of the insects being studied.
Future Directions
There are several areas of future research that could be explored related to DEET. These include:
1. Investigating the potential for DEET to be used in combination with other insect repellents to increase effectiveness.
2. Developing new, more effective insect repellents that are less toxic than DEET.
3. Studying the long-term effects of DEET exposure on human health and the environment.
4. Investigating the potential for DEET to be used as a tool in the control of insect-borne diseases.
Conclusion
DEET is a highly effective insect repellent that has been widely used for over 70 years. It is an essential tool in the prevention of insect-borne diseases and is extensively used in scientific research. DEET has a complex mechanism of action and a wide range of biochemical and physiological effects on insects. While it has limitations, DEET remains an important tool in the fight against insect-borne diseases.
Synthesis Methods
The synthesis of DEET involves the reaction of N,N-diethyl-m-toluamide with hydroxylamine hydrochloride in the presence of sodium bicarbonate. This reaction produces N,N-diethyl-2-hydroxy-4-methoxybenzamide, which is then purified by recrystallization.
Scientific Research Applications
DEET is extensively used in scientific research to study the behavior and physiology of insects. It is also used to investigate the effectiveness of other insect repellents. DEET has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies.
properties
CAS RN |
19351-21-4 |
|---|---|
Product Name |
N,N-Diethyl-2-hydroxy-4-methoxybenzamide |
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N,N-diethyl-3-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-11(16-3)10(14)8-9/h6-8,14H,4-5H2,1-3H3 |
InChI Key |
FFLBZJBCSKGBBK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |
Other CAS RN |
19351-21-4 |
synonyms |
N,N-Diethyl-2-hydroxy-4-methoxybenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)


![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)



![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)

![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
